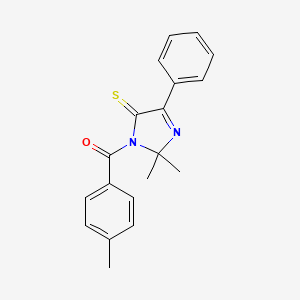
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a thione group and a benzoyl group attached to the imidazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzoyl chloride with 2,2-dimethyl-4-phenyl-1H-imidazole-5-thione in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in polar solvents like ethanol or methanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
相似化合物的比较
Similar Compounds
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-one: Similar structure but with a carbonyl group instead of a thione group.
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-sulfoxide: Oxidized form of the thione compound.
2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-sulfone: Further oxidized form of the sulfoxide compound.
Uniqueness
The presence of the thione group in 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione imparts unique chemical reactivity and biological activity compared to its oxidized counterparts. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-9-11-15(12-10-13)17(22)21-18(23)16(20-19(21,2)3)14-7-5-4-6-8-14/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRQSYJDHVKIML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














